molecular formula C4H5ClO2S B1443961 But-2-yne-1-sulfonyl chloride CAS No. 1342209-39-5

But-2-yne-1-sulfonyl chloride

Cat. No.: B1443961
CAS No.: 1342209-39-5
M. Wt: 152.6 g/mol
InChI Key: XZWVGZDKBDNXSV-UHFFFAOYSA-N
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Description

But-2-yne-1-sulfonyl chloride is a chemical compound with the molecular formula C4H3ClO2S. It is a highly reactive and versatile compound that finds applications in various fields such as medical research, environmental research, and industrial research. The compound is known for its ability to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.

Mechanism of Action

Target of Action

But-2-yne-1-sulfonyl chloride is a chemical compound that primarily targets aromatic rings . It is involved in electrophilic aromatic substitution reactions , which are common types of reactions involving aromatic rings .

Mode of Action

The mode of action of this compound involves the attack of an electrophile at carbon to form a cationic intermediate . This type of reaction is represented by general equations, in which the attacking reagent is represented either formally as a cation or as a neutral but polarized molecule .

Biochemical Pathways

The biochemical pathways affected by this compound involve the regeneration of the aromatic ring from a cationic intermediate . The electron pair of a C−H bond then becomes part of the aromatic π-electron system, forming a substitution product of benzene .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature , which could influence its absorption and distribution.

Result of Action

The result of the action of this compound is the formation of a substitution product of benzene . This occurs when the aromatic ring is regenerated from a cationic intermediate by the loss of a proton from the sp3-hybridized carbon .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the reaction is strongly influenced by the addition of tetraalkylammonium salts . Additionally, the compound’s action, efficacy, and stability could be affected by temperature, as it’s stored at -10 degrees Celsius .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing but-2-yne-1-sulfonyl chloride involves the Sandmeyer-type sulfonyl chloride synthesis from feedstock anilines and DABSO (a stable sulfur dioxide surrogate) in the presence of hydrochloric acid and a copper catalyst . This method allows for the isolation of the sulfonyl chloride after aqueous workup or its direct conversion into the sulfonamide by simple addition of an amine after the completion of the Sandmeyer reaction .

Industrial Production Methods

Industrial production methods for this compound typically involve the oxidation of thiols using reagents such as N-chlorosuccinimide, tetrabutylammonium chloride, and water . This in situ preparation method enables the convenient synthesis of sulfonamides and sulfonyl azides in the same reaction vessel .

Chemical Reactions Analysis

Types of Reactions

But-2-yne-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonyl group.

    Substitution: The sulfonyl chloride group can be substituted with other nucleophiles to form sulfonamides, sulfonyl azides, and other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrochloric acid, copper catalysts, N-chlorosuccinimide, and tetrabutylammonium chloride . Reaction conditions often involve aqueous workup and the use of stable sulfur dioxide surrogates .

Major Products Formed

Major products formed from these reactions include sulfonamides, sulfonyl azides, and sulfonic acids .

Scientific Research Applications

But-2-yne-1-sulfonyl chloride is used in various scientific research applications, including:

    Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the formation of complex molecules through various chemical reactions.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.

    Industry: The compound finds applications in the production of agrochemicals, materials science, and fine chemicals.

Comparison with Similar Compounds

But-2-yne-1-sulfonyl chloride can be compared with other sulfonyl chlorides and sulfonamides. Similar compounds include:

    Methanesulfonyl chloride: A simpler sulfonyl chloride used in similar reactions.

    Benzenesulfonyl chloride: An aromatic sulfonyl chloride with different reactivity due to the presence of the benzene ring.

    Tosyl chloride: Another aromatic sulfonyl chloride commonly used in organic synthesis .

This compound is unique due to the presence of the butyne group, which adds additional reactivity and versatility in chemical reactions .

Properties

IUPAC Name

but-2-yne-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClO2S/c1-2-3-4-8(5,6)7/h4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWVGZDKBDNXSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342209-39-5
Record name but-2-yne-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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